molecular formula C20H13NO3 B2768478 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 331677-29-3

6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2768478
CAS No.: 331677-29-3
M. Wt: 315.328
InChI Key: SFGYESYODAHXKJ-UHFFFAOYSA-N
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Description

6-Benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzoyl group at the 6-position and a methyl group at the 2-position of its core structure.

Properties

IUPAC Name

6-benzoyl-2-methylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c1-21-19(23)15-9-5-8-13-14(10-11-16(17(13)15)20(21)24)18(22)12-6-3-2-4-7-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGYESYODAHXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method allows for the direct synthesis of benzoyl isoquinolines using readily available starting materials . The reaction conditions often include the use of oxidizing agents such as tert-butyl hydroperoxide (TBHP) and catalysts like manganese dioxide (MnO2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced isoquinoline derivatives.

    Substitution: The benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of benzo[de]isoquinoline-1,3-dione exhibit notable anticancer properties. For instance, compounds similar to 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione have been shown to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS) .

Case Study:

A study published in Chemical Communications demonstrated that certain benzo[de]isoquinoline derivatives could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to their ability to bind to DNA and disrupt replication processes .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibiotics .

Photodynamic Therapy

2.1 Mechanism of Action

This compound has been explored for use in photodynamic therapy (PDT). PDT is a treatment that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to targeted cell death in tumor tissues.

Case Study:

In a study focusing on the phototoxic effects of benzo[de]isoquinoline derivatives, researchers found that upon irradiation with specific wavelengths, the compound exhibited significant cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects during treatment.

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its high electron affinity and ability to form stable π-stacking arrangements enhance charge transport properties .

PropertyValue
Electron Affinity3.74 eV
π–π Stacking Distance3.31–3.41 Å
SolubilityHigh (enhanced by grafting groups)

Synthesis and Characterization

4.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler isoquinoline derivatives. Advanced techniques such as microwave-assisted synthesis have been reported to improve yield and reduce reaction time .

4.2 Analytical Techniques

Characterization of the compound is performed using various spectroscopic methods including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Mechanism of Action

The mechanism of action of 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 6

Position 6 in naphthalimide derivatives is critical for modulating electronic properties and biological activity.

Compound (Position 6 Substituent) Key Properties Applications/Activity References
6-Benzoyl (Target Compound) High electron deficiency due to benzoyl; potential for π-π stacking Hypothesized applications in optoelectronics or as a photoinitiator Inferred from
6-((Pyrimidin-2-yl)thio) (8a) Antifungal activity (synergistic with fluconazole); high purity (99.9%) Antifungal agents
6-(Allylamino) (NI3) pH-sensitive fluorescence; metal ion sensing (Cu²⁺, Fe³⁺) Fluorescent sensors, copolymers
6-Bromo (BrNTI) Reactive site for cross-coupling (e.g., Suzuki reactions) Intermediate in synthesis of symmetric compounds
6-((4,6-Dimethylpyrimidin-2-yl)thio) (8c) Enhanced antifungal efficacy (55.3% yield) Broad-spectrum antifungals

Key Observations :

  • Electron-withdrawing groups (e.g., benzoyl, bromo) enhance reactivity for further functionalization or optoelectronic applications.
  • Thio-linked heterocycles (e.g., pyrimidinylthio) improve antifungal activity, likely due to enhanced membrane interaction .
  • Amino groups (e.g., allylamino in NI3) enable fluorescence-based sensing but reduce thermal stability compared to thio or benzoyl substituents .

Substituent Effects at Position 2

The 2-position influences solubility, steric hindrance, and intermolecular interactions.

Compound (Position 2 Substituent) Key Properties Applications/Activity References
2-Methyl (Target Compound) Moderate lipophilicity; minimal steric hindrance Likely balances solubility and reactivity Inferred from
2-(2-Hydroxyethyl) (7f, 8a–c) High polarity (melting point >250°C); water solubility Antifungal agents with improved bioavailability
2-(Naphthalen-1-yl) (BrNTI) Enhanced π-conjugation; visible-light photoinitiation 3D printing photoinitiators
2-(Di-tert-butyl) () Extreme lipophilicity; stable N-oxyl radical precursor Catalysis in nonpolar media
2-Allyl (NI4) Flexible polymer integration; pH-independent fluorescence Fluorescent copolymers

Key Observations :

  • Hydrophilic groups (e.g., hydroxyethyl) improve aqueous solubility but may reduce membrane permeability .
  • Bulky substituents (e.g., di-tert-butyl) enhance solubility in organic solvents and stabilize radical intermediates .
  • Aromatic groups (e.g., naphthyl) extend conjugation, enabling applications in photochemistry .

Biological Activity

6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzoyl group attached to the isoquinoline core, specifically at the 6-position, and a methyl group at the 2-position. The molecular formula is C20H13NO3C_{20}H_{13}NO_3, and its InChI representation is:

InChI 1S C20H13NO3 c1 21 19 23 15 9 5 8 13 14 10 11 16 17 13 15 20 21 24 18 22 12 6 3 2 4 7 12 h2 11H 1H3\text{InChI 1S C20H13NO3 c1 21 19 23 15 9 5 8 13 14 10 11 16 17 13 15 20 21 24 18 22 12 6 3 2 4 7 12 h2 11H 1H3}

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method allows for direct synthesis using readily available starting materials, enhancing yield and efficiency.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly targeting bromodomains associated with hyperproliferative diseases such as cancer .

Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound effectively reduced the viability of various cancer cell lines. The mechanism involved the modulation of signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes like bromodomains that are crucial in regulating gene expression linked to cancer progression.
  • Receptor Modulation : It may also bind to cellular receptors, altering their activity and influencing various signaling pathways involved in cell growth and apoptosis.

Comparison with Related Compounds

This compound shares structural similarities with other isoquinoline derivatives known for their biological activities. However, its unique substitution pattern enhances its reactivity and potential therapeutic applications compared to related compounds.

Compound Name Activity
1H-Benz[de]isoquinoline-2(3H)-propanoic acidAntitumor
6-bromo-1,3-dioxo-1H-Benz[de]isoquinolineAntimicrobial

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